Demecarium

説明

デメカリウムは、コリンエステラーゼ阻害薬または抗コリンエステラーゼとしても知られる、間接作用性の副交感神経刺激薬です。主に、眼圧上昇を特徴とする緑内障の治療に使用されます。 コリンエステラーゼを阻害することにより、デメカリウムはアセチルコリンの効果を延長し、虹彩括約筋の収縮(縮瞳)と毛様体筋の収縮を引き起こし、房水の流出を促進し、眼圧を低下させます .

2. 製法

合成経路と反応条件: デメカリウム臭化物は、デカメチレンジブロミドとN,N-ジメチルアミノフェノールを反応させ、その後カルバミン酸エステルを形成する多段階プロセスによって合成されます。 最終生成物は、臭化メチルで四級化することにより得られます .

工業的製造方法: デメカリウム臭化物の工業的製造は、同じ合成経路を採用しますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を保証するために、温度、pH、反応時間などの反応条件を厳密に管理することが含まれます .

反応の種類:

酸化: デメカリウムは酸化反応を起こす可能性がありますが、その用途では一般的に使用されません。

還元: 還元反応も可能ですが、その主な用途には通常関連しません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: デメカリウムの酸化誘導体。

還元: デメカリウムの還元形。

置換: 四級アンモニウム塩.

4. 科学研究における用途

化学: デメカリウムは、コリンエステラーゼ阻害薬とその酵素との相互作用を研究するモデル化合物として使用されます .

生物学: 生物学的研究では、デメカリウムは、神経伝達や筋肉収縮を含むさまざまな生理学的プロセスに対するコリンエステラーゼ阻害の影響を研究するために使用されます .

医学: デメカリウムは主に緑内障の治療に使用されます。 コリンエステラーゼ阻害を伴う他の疾患における潜在的な使用についても研究されています .

工業: デメカリウム臭化物は、特に廃水からの特定の化合物の除去における分離プロセスのためのスマートメンブレンの開発に用途があります .

準備方法

Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its applications.

Reduction: Reduction reactions are also possible but not typically relevant to its primary use.

Substitution: this compound can undergo substitution reactions, particularly in the formation of its quaternary ammonium structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Methyl bromide is commonly used for quaternization.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Quaternary ammonium salts.

科学的研究の応用

Chemistry: Demecarium is used as a model compound in the study of cholinesterase inhibitors and their interactions with enzymes .

Biology: In biological research, this compound is used to study the effects of cholinesterase inhibition on various physiological processes, including neurotransmission and muscle contraction .

Medicine: this compound is primarily used in the treatment of glaucoma. It has also been studied for its potential use in other conditions involving cholinesterase inhibition .

Industry: this compound bromide has applications in the development of smart membranes for separation processes, particularly in the removal of specific compounds from waste waters .

作用機序

デメカリウムは、コリンエステラーゼ酵素、特にアセチルコリンエステラーゼと擬似コリンエステラーゼを阻害することにより効果を発揮します。この阻害はアセチルコリンの分解を防ぎ、コリン作動性シナプスでの蓄積につながります。アセチルコリンレベルの上昇により、コリン作動性受容体の刺激が延長され、縮瞳と毛様体筋の収縮が発生します。 これらの効果は房水の流出を促進し、眼圧を低下させます .

類似の化合物:

フィゾスチグミン: 緑内障の治療に使用される別のコリンエステラーゼ阻害薬。

ネオスチグミン: 主に重症筋無力症の治療に使用されます。

ピリドスチグミン: ネオスチグミンに似ていますが、作用時間が長いです.

デメカリウムの独自性: デメカリウムは、他のコリンエステラーゼ阻害薬に比べて、作用時間が長い点が特徴です。 これにより、投与頻度が少なくなり、緑内障などの慢性疾患に特に役立ちます .

類似化合物との比較

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used primarily in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

生物活性

Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.

Pharmacological Properties

1. Inhibition of Acetylcholinesterase

This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.01 | |

| Physostigmine | 0.03 | |

| Rivastigmine | 0.05 |

2. Effects on Intraocular Pressure

This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.

- This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.

- Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:

- Improved cognitive performance in maze tests.

- Reduced amyloid-beta plaque accumulation in the brain.

Side Effects and Toxicity

While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:

- Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.

- Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.

特性

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

CAS番号 |

16505-84-3 |

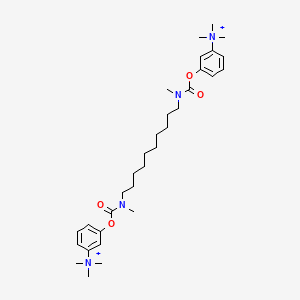

分子式 |

C32H52N4O4+2 |

分子量 |

556.8 g/mol |

IUPAC名 |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChIキー |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

正規SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

Key on ui other cas no. |

16505-84-3 56-94-0 |

物理的記述 |

Solid |

溶解性 |

1.69e-05 g/L |

同義語 |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。